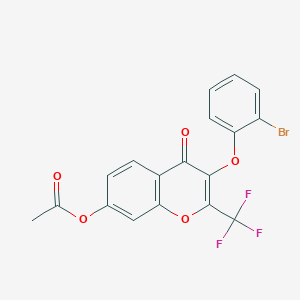
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a useful research compound. Its molecular formula is C18H10BrF3O5 and its molecular weight is 443.172. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic organic molecule belonging to the class of chromenone derivatives. Its structure features a chromenone core with a bromophenoxy group and a trifluoromethyl moiety, which are known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound based on existing literature, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₃BrF₃NO₄. The presence of the bromine and trifluoromethyl groups significantly affects the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The bromophenoxy and trifluoromethyl groups enhance binding affinity to various enzymes. For instance, compounds with similar structures have shown inhibition against cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase-2 (COX-2) .
- Antioxidant Activity : The chromenone structure is associated with free radical scavenging capabilities, which may contribute to neuroprotective effects in cellular models .
- Interaction with Nucleic Acids : The carbamate moiety can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially affecting gene expression and protein synthesis .
In Vitro Studies
In vitro studies have demonstrated that derivatives of chromenone compounds exhibit significant biological activities. For example:
- Cholinesterase Inhibition : Compounds structurally related to this compound have been shown to inhibit AChE with IC₅₀ values ranging from 5.4 μM to 19.2 μM .
- Cytotoxicity : Some derivatives were evaluated against cancer cell lines such as MCF-7, showing varying degrees of cytotoxicity, which suggests potential anticancer properties .
Case Studies
- Neuroprotective Effects : A study highlighted that similar compounds could reduce β-amyloid aggregation, a hallmark of Alzheimer's disease, indicating that this compound may possess neuroprotective properties through modulation of amyloid pathways .
- Anti-inflammatory Activity : Research has indicated that chromenone derivatives can exhibit anti-inflammatory effects by inhibiting COX enzymes involved in the inflammatory response .
Comparative Table of Biological Activities
| Compound | Target Enzyme | IC₅₀ (μM) | Biological Activity |
|---|---|---|---|
| 3b | AChE | 10.4 | Moderate inhibitor |
| 3e | BChE | 9.9 | Moderate inhibitor |
| 3f | COX-2 | N/A | Anti-inflammatory |
| 3g | LOX | N/A | Antioxidant |
Propiedades
IUPAC Name |
[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF3O5/c1-9(23)25-10-6-7-11-14(8-10)27-17(18(20,21)22)16(15(11)24)26-13-5-3-2-4-12(13)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPJKSLPUWOBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














